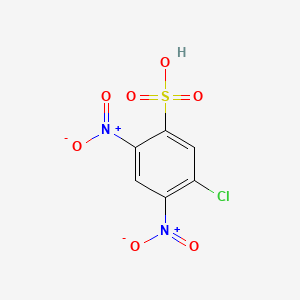
Benzenesulfonic acid, 5-chloro-2,4-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2,4-dinitrobenzenesulfonic acid is an organic compound with the molecular formula C6H3ClN2O7S. It is a derivative of benzenesulfonic acid, featuring both chloro and nitro substituents. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,4-dinitrobenzenesulfonic acid typically involves the nitration of 5-chlorobenzenesulfonic acid. The process includes the following steps:
Nitration: 5-chlorobenzenesulfonic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.
Industrial Production Methods
In industrial settings, the production of 5-chloro-2,4-dinitrobenzenesulfonic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2,4-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Oxidation: The sulfonic acid group can be oxidized under specific conditions to form sulfonate esters.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or dimethylamine in ethanol are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical for reducing nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with nucleophiles replacing the chlorine atom.
Reduction: 5-chloro-2,4-diaminobenzenesulfonic acid.
Oxidation: Sulfonate esters.
Aplicaciones Científicas De Investigación
5-chloro-2,4-dinitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in nucleophilic aromatic substitution reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-2,4-dinitrobenzenesulfonic acid involves its interaction with nucleophiles and other reactive species. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, facilitating substitution reactions . The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .
Comparación Con Compuestos Similares
Similar Compounds
2,4-dinitrobenzenesulfonic acid: Lacks the chloro substituent, making it less reactive in certain nucleophilic substitution reactions.
5-chloro-2-nitrobenzenesulfonic acid: Contains only one nitro group, resulting in different reactivity and applications.
4-chloro-2,6-dinitrobenzenesulfonic acid: Has nitro groups at different positions, affecting its chemical behavior.
Uniqueness
5-chloro-2,4-dinitrobenzenesulfonic acid is unique due to the combination of chloro and nitro substituents, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
56961-56-9 |
|---|---|
Fórmula molecular |
C6H3ClN2O7S |
Peso molecular |
282.62 g/mol |
Nombre IUPAC |
5-chloro-2,4-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3ClN2O7S/c7-3-1-6(17(14,15)16)5(9(12)13)2-4(3)8(10)11/h1-2H,(H,14,15,16) |
Clave InChI |
CMKHZJCLDSYCNP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















